molecular formula C18H16ClN5O2 B2411805 3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-11-0

3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2411805
CAS RN: 887467-11-0
M. Wt: 369.81
InChI Key: KTFAGIOWQHPAPY-UHFFFAOYSA-N
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Description

The compound “3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It belongs to the class of compounds known as imidazopurines, which are purines in which the purine ring system is fused to an imidazole ring .


Molecular Structure Analysis

The molecular formula of this compound is C17H16ClN5O2, and its average mass is 357.794 Da . It contains a purine ring fused to an imidazole ring, with various substituents attached to the rings .


Chemical Reactions Analysis

As an organic compound, “3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” can undergo a variety of chemical reactions. The presence of the allyl group suggests that it could participate in reactions typical of alkenes, such as addition and oxidation reactions. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, these properties could be predicted using computational methods, but without specific data, it’s difficult to provide an accurate analysis .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives containing the pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy groups. These synthesized compounds were tested in vitro against various cancer cell lines. Notably, some of these derivatives demonstrated good to moderate anticancer activity, with a focus on renal cancer cell lines .

Cytotoxic Activity

Another study explored a series of pyrazolo[3,4-d]pyrimidines, including the compound . These derivatives were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines. The results provided insights into their potential as cytotoxic agents .

Specific Cell Line Activity

Further investigations revealed that most of the compounds containing the pyrazolo[3,4-d]pyrimidine core exhibited superior cytotoxic activities against MCF-7 and HCT-116 cell lines. The IC50 values ranged from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116. Additionally, moderate activity was observed against HepG-2 cell lines (IC50 range: 48–90 nM). These findings highlight the compound’s selectivity and potency against specific cancer cell lines .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activities. Without specific data, it’s difficult to provide an accurate assessment of the safety and hazards of "3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" .

Future Directions

Given the pharmacological potential of imidazopurine derivatives, “3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and evaluating its biological activities .

properties

IUPAC Name

6-(4-chlorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-7-5-12(19)6-8-13/h4-8,10H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFAGIOWQHPAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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